2-(4-Methylbenzoyl)furan-3-amine
Overview
Description
Scientific Research Applications
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Catalytic Synthesis of Amines from Bio-Based Furanic Oxygenates
- Application : This research focuses on the synthesis of useful amines from biomass-based furan compounds and their derivatives over heterogeneous catalysts .
- Method : The process involves the transformation of versatile building blocks into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . Key factors affecting catalytic performances include active metals, supports, promoters, reaction solvents and conditions .
- Results : A 93% yield of N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA) was achieved under reaction conditions of 180 °C and 3 MPa H2 .
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Synthesis and Biological Studies of Benzo[b]furan Derivatives
- Application : This research presents an overview of the synthesis of and exhaustive biological studies conducted on benzo[b]furan derivatives .
- Method : The synthesis involves a series of chemical reactions, including a one-step cyclization reaction of nitrosalicylaldehydes or 2-hydroxyacetophenone .
- Results : The benzo[b]furan motif has shown exceptional promise as anticancer, antibacterial, and antifungal agents .
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Conversion of Furfural into Bio-Chemicals through Chemo- and Bio-Catalysis
- Application : This research focuses on the conversion of furfural, a renewable platform molecule derived from hemi-cellulose, into high-value-added chemicals .
- Method : The conversion involves chemo-catalytic and/or bio-catalytic processes . The presence of an aldehyde group in furfural allows it to be further synthesized into higher value chemicals and polymer monomers .
- Results : The conversion of furfural has led to the production of various useful chemicals, including furfurylamine, furfural alcohol, cyclopentanone, and levulinic acid .
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Syntheses and Antibacterial Activity of Novel Furan Derivatives
- Application : This research involves the synthesis of novel furan derivatives and their screening for antibacterial efficacy .
- Method : The synthesis involves the creation of new analogues of a model compound .
- Results : Some of the newly synthesized analogues showed significant antibacterial activity .
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Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds
- Application : This research focuses on the efficient synthesis of useful amines from biomass-based furan compounds and their derivatives over heterogeneous catalysts .
- Method : The process involves the transformation of versatile building blocks into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . Key factors affecting catalytic performances include active metals, supports, promoters, reaction solvents and conditions .
- Results : In recent years, heterogeneous catalytic synthesis of amines from bio-based furanic oxygenates has received extensive attention .
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Syntheses and Antibacterial Activity of Novel Furan Derivatives
- Application : This research involves the synthesis of novel furan derivatives and their screening for antibacterial efficacy .
- Method : The synthesis involves the creation of new analogues of a model compound .
- Results : Some of the newly synthesized analogues showed significant antibacterial activity .
Future Directions
The use of low-cost and readily available furan-based oxygenates for the synthesis of high-value-added chemicals, especially various useful amines, has become a research hotspot in biorefinery in the last decade . This suggests that “2-(4-Methylbenzoyl)furan-3-amine” and similar compounds may have potential applications in this area.
properties
IUPAC Name |
(3-aminofuran-2-yl)-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)11(14)12-10(13)6-7-15-12/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXWDMIHWKXWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylbenzoyl)furan-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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